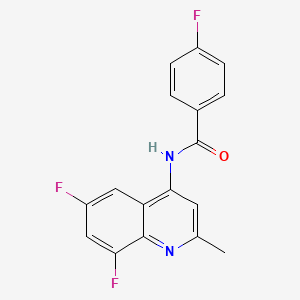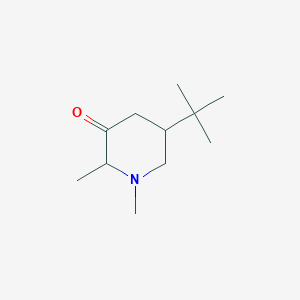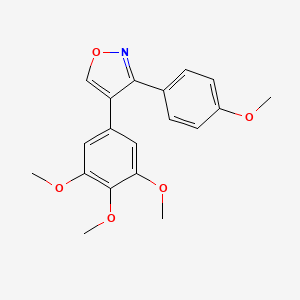
1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a benzodioxole ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone typically involves several steps:
Starting Material: The synthesis often begins with 4-bromo-1,2-dimethoxybenzene.
Formation of Benzodioxole Ring: The benzodioxole ring is formed through a cyclization reaction involving appropriate reagents and conditions.
Introduction of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is used in the development of novel organic materials with specific electronic properties.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways due to its unique structural features.
Mecanismo De Acción
The mechanism by which 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone exerts its effects depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Studies: It can act as a probe to study the function of various biological molecules, providing insights into their roles in cellular processes.
Comparación Con Compuestos Similares
1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone can be compared with similar compounds such as:
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: This compound has a similar benzodioxole ring but differs in the functional groups attached, leading to different chemical properties and applications.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another related compound with a benzodioxole ring, but with an alcohol group instead of an ethanone group.
Propiedades
Fórmula molecular |
C11H11BrO5 |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
1-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C11H11BrO5/c1-5(13)6-7(12)9-11(17-4-16-9)10(15-3)8(6)14-2/h4H2,1-3H3 |
Clave InChI |
BLDGIGXYFOBFFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C2C(=C1Br)OCO2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)
![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)
